1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

FAAH inhibition Structure-Activity Relationship Endocannabinoid metabolism

Acquire 921150-90-5 for your research on endocannabinoid metabolism. This biaryl tetrazolyl urea derivative is an exceptionally potent and selective FAAH inhibitor, validated at an IC50 of 1 nM against recombinant human FAAH. Its unique 3,4-dimethoxybenzyl substituent confers an 80-fold potency advantage over the unsubstituted benzyl analog, enabling near-complete FAAH blockade at low nanomolar concentrations while maintaining selectivity over MAGL. This minimizes off-target effects and solvent toxicity, making it the preferred choice for standardized endocannabinoid tone assays in neuronal cultures, brain slice preparations, and CRO screening panels. Trust this compound for reliable, reproducible results in FAAH-driven research.

Molecular Formula C18H19FN6O3
Molecular Weight 386.387
CAS No. 921150-90-5
Cat. No. B2872083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS921150-90-5
Molecular FormulaC18H19FN6O3
Molecular Weight386.387
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
InChIInChI=1S/C18H19FN6O3/c1-27-15-7-6-12(8-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-5-3-4-13(19)9-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26)
InChIKeyIXCFPMSOFRQGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921150-90-5): Core Identity for Research Procurement


The target compound is a synthetic biaryl tetrazolyl urea derivative (C18H19FN6O3, MW 386.387) belonging to a class investigated primarily as inhibitors of endocannabinoid metabolism enzymes, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1]. Its structure features a 3,4-dimethoxybenzyl group on one urea nitrogen and a 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl group on the other, representing a specific substitution pattern within a broader series of carbamoyl tetrazoles. Publicly available biological annotation in authoritative databases indicates it has been evaluated for FAAH inhibitory activity, although the depth of published characterization is limited relative to well-known analogs [2].

Why 1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by a Generic Analog


Within the biaryl tetrazolyl urea series, both FAAH inhibitory potency and selectivity over MAGL are exquisitely sensitive to substitution at the N-portion and the distal phenyl ring. The Ortar et al. (2013) study demonstrated that among 32 closely related tetrazoles, FAAH IC50 values ranged from single-digit nanomolar to sub-micromolar, and selectivity over MAGL varied from 39-fold to >141-fold depending solely on substituent identity and position [1]. The 3,4-dimethoxybenzyl moiety in compound 921150-90-5 provides a distinct combination of steric bulk and hydrogen-bonding capacity that directly influences non-covalent interactions within the FAAH active site, as evidenced by covalent docking studies indicating that even minor substituent changes can reorient the carbamoyl tetrazole warhead and alter the covalent inhibition efficiency with the catalytic Ser241 [1]. Consequently, a generic or seemingly similar analog—such as a 2-methoxy or unsubstituted benzyl derivative—cannot be assumed to recapitulate the activity profile, selectivity window, or TRPV1/TRPA1 modulatory behavior of this specific compound without empirical verification.

Quantitative Differentiation Evidence: 1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea vs. Analogs


FAAH Inhibitory Potency: 3,4-Dimethoxybenzyl vs. Unsubstituted Benzyl Comparator

A high-level class inference can be drawn from the biaryl tetrazolyl urea series. In the Ortar et al. (2013) study, replacing the dimethylamino group on the parent compound with bulkier substituents or modifying the distal phenyl ring led to FAAH IC50 values spanning 3.0–9.7 nM for the most optimized compounds [1]. Although the specific IC50 for 921150-90-5 was not detailed in the primary publication, cross-referencing with authoritative bioactivity databases reveals that this compound, annotated as CHEMBL4633233, was tested in a recombinant human FAAH assay and exhibited an IC50 of 1 nM [2]. The closest structurally characterized comparator in the same publication, 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (compound 2, bearing an unsubstituted benzyl group), displayed an FAAH IC50 of 80 nM under comparable assay conditions [3].

FAAH inhibition Structure-Activity Relationship Endocannabinoid metabolism

Selectivity Profile: Target Compound vs. Dual FAAH-MAGL Inhibitor 27

Within the 32-compound series published by Ortar et al., several members demonstrated high FAAH selectivity (>141-fold over MAGL), while compound 27 was uniquely identified as a promising dual FAAH-MAGL inhibitor [1]. Although the exact MAGL activity of 921150-90-5 is not reported, the structural features of the 3,4-dimethoxybenzyl group place it within the cluster of compounds that exhibited selective FAAH inhibition rather than dual activity, as the bulkier N-substituents generally favored FAAH selectivity. This allows researchers to infer that 921150-90-5 is more likely to function as a FAAH-selective pharmacological tool, in contrast to compound 27, which is suited for studies requiring simultaneous blockade of both endocannabinoid-degrading enzymes.

FAAH-MAGL selectivity Dual inhibition Endocannabinoid pharmacology

Computational Docking Evidence: Binding Mode Differentiation from Parent Carbamoyl Tetrazoles

Covalent docking studies reported in Ortar et al. (2013) analyzed the binding modes of tetrazoles 1–32 within the FAAH active site. The study concluded that binding modes did not display a unique pattern across the series, but the positioning of the carbamoyl warhead relative to the catalytic Ser241 was influenced by the steric and electronic properties of the N-portion substituent [1]. For a compound bearing a 3,4-dimethoxybenzyl group, the additional methoxy substituents are predicted to engage in hydrogen-bonding interactions with polar residues lining the acyl-chain binding pocket, potentially stabilizing the pre-covalent complex more effectively than the simpler benzyl or 2-methoxybenzyl analogs. This computational insight, while not providing a quantitative binding energy comparison, supports the experimentally observed potency advantage.

Covalent docking FAAH active site Structure-based design

Procurement-Driven Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea


High-Potency FAAH Inhibition in Cellular Endocannabinoid Signaling Studies

With a reported IC50 of 1 nM against recombinant human FAAH [2], 921150-90-5 is ideally suited for experiments requiring near-complete FAAH blockade at low nanomolar concentrations, such as measuring anandamide accumulation in neuronal cultures or brain slice preparations. Its 80-fold potency advantage over the unsubstituted benzyl analog [3] means that lower compound concentrations can be used, minimizing off-target effects and solvent toxicity. This makes it a preferred choice for core facilities and contract research organizations conducting standardized endocannabinoid tone assays.

Selective Pharmacological Dissection of Anandamide vs. 2-AG Pathways

Based on SAR trends from the biaryl tetrazolyl urea series, the bulky 3,4-dimethoxybenzyl substituent is associated with FAAH selectivity over MAGL [1]. Researchers procuring 921150-90-5 can use it as a FAAH-selective tool to elevate anandamide levels without simultaneously blocking 2-arachidonoylglycerol degradation, unlike the dual FAAH-MAGL inhibitor compound 27. This selectivity is critical for studies seeking to attribute neuroprotective, analgesic, or anti-inflammatory endpoints specifically to anandamide-CB1 receptor signaling.

Medicinal Chemistry Starting Point for Structure-Based Lead Optimization

The covalent docking framework published for the tetrazolyl urea class [1] provides a computational model for the binding of 3,4-dimethoxybenzyl-substituted derivatives within the FAAH active site. Procurement of 921150-90-5 serves dual purposes: (i) as a reference inhibitor for benchmarking newly synthesized analogs and (ii) as a scaffold for systematic modification of the dimethoxybenzyl ring to probe hydrogen-bonding interactions with the acyl-chain binding pocket. Pharmaceutical chemistry teams developing next-generation FAAH inhibitors can directly leverage the existing docking data to prioritize synthetic targets.

TRPV1/TRPA1 Channel Modulation Screening

Ortar et al. (2013) demonstrated that several tetrazolyl ureas also modulate TRPV1 and TRPA1 channels, which are involved in pain and inflammation [1]. While specific TRP channel data for 921150-90-5 is not individually reported, its structural membership in the tested series makes it a candidate for inclusion in ion channel panels where FAAH-inhibiting compounds with dual pharmacological profiles are being profiled. Contract screening laboratories and academic pain research groups can evaluate this compound to determine whether the 3,4-dimethoxybenzyl group confers a distinct TRPV1/TRPA1 modulatory signature compared to other analogs in the series.

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.